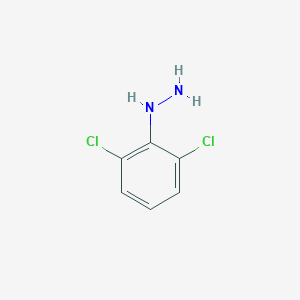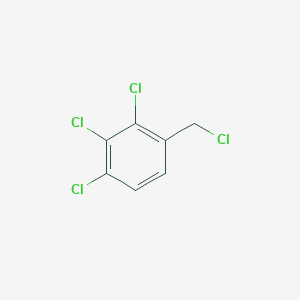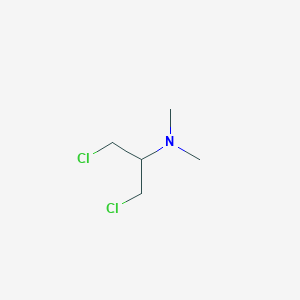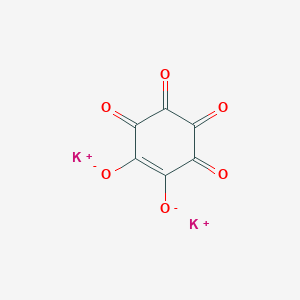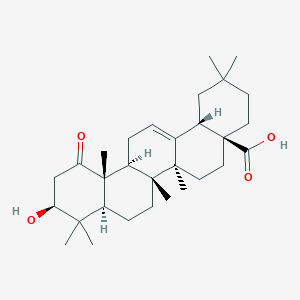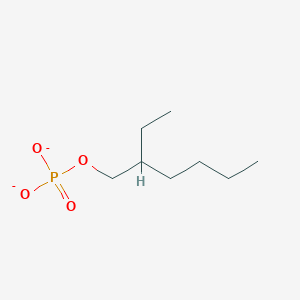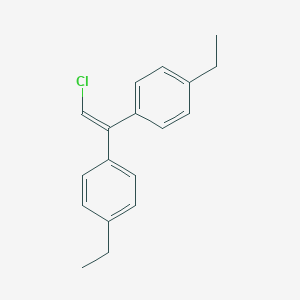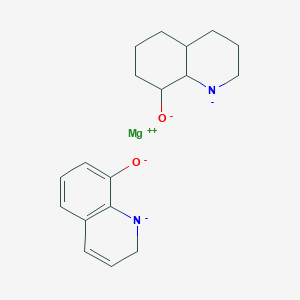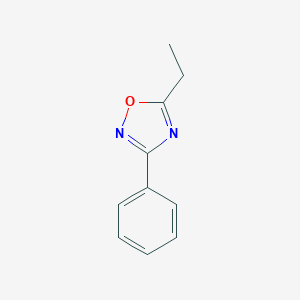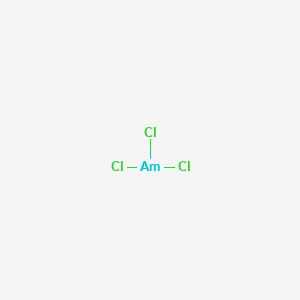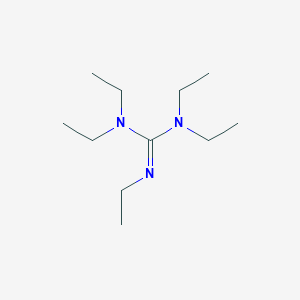
Guanidine, N,N,N',N',N''-pentaethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, N,N,N',N',N''-pentaethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a highly reactive organic base that is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of guanidine, N,N,N',N',N''-pentaethyl- is not well understood. However, it is believed that this compound acts as a strong base, which can facilitate various organic reactions. Additionally, guanidine, N,N,N',N',N''-pentaethyl- has been shown to interact with various biological molecules, including proteins and nucleic acids.
Biochemische Und Physiologische Effekte
Guanidine, N,N,N',N',N''-pentaethyl- has been shown to have various biochemical and physiological effects. This compound has been shown to interact with proteins, leading to changes in their conformation and activity. Additionally, guanidine, N,N,N',N',N''-pentaethyl- has been shown to interact with nucleic acids, leading to changes in their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using guanidine, N,N,N',N',N''-pentaethyl- in lab experiments is its high reactivity. This compound can facilitate various organic reactions, leading to the synthesis of various organic compounds. Additionally, guanidine, N,N,N',N',N''-pentaethyl- is relatively inexpensive and easy to obtain. However, one of the main limitations of using this compound is its toxicity. Guanidine, N,N,N',N',N''-pentaethyl- can be highly toxic, and proper precautions should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the use of guanidine, N,N,N',N',N''-pentaethyl- in scientific research. One area of interest is the use of this compound in the synthesis of new drugs and pharmaceuticals. Additionally, guanidine, N,N,N',N',N''-pentaethyl- could be used as a catalyst in various organic reactions, leading to the development of new synthetic methods. Finally, the interaction of guanidine, N,N,N',N',N''-pentaethyl- with biological molecules could be further studied to gain a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of guanidine, N,N,N',N',N''-pentaethyl- is typically achieved through the reaction of cyanamide with diethylamine in the presence of an acid catalyst. The resulting product is then treated with excess diethylamine and ammonium chloride to yield the final compound. This synthesis method has been widely used due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
Guanidine, N,N,N',N',N''-pentaethyl- has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of amino acids, peptides, and nucleic acids. Additionally, this compound has been used as a catalyst in organic reactions due to its basic properties.
Eigenschaften
CAS-Nummer |
13439-89-9 |
|---|---|
Produktname |
Guanidine, N,N,N',N',N''-pentaethyl- |
Molekularformel |
C11H25N3 |
Molekulargewicht |
199.34 g/mol |
IUPAC-Name |
1,1,2,3,3-pentaethylguanidine |
InChI |
InChI=1S/C11H25N3/c1-6-12-11(13(7-2)8-3)14(9-4)10-5/h6-10H2,1-5H3 |
InChI-Schlüssel |
NRGWEQLAXOTOPB-UHFFFAOYSA-N |
SMILES |
CCN=C(N(CC)CC)N(CC)CC |
Kanonische SMILES |
CCN=C(N(CC)CC)N(CC)CC |
Andere CAS-Nummern |
13439-89-9 |
Synonyme |
PENTAETHYL-GUANIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



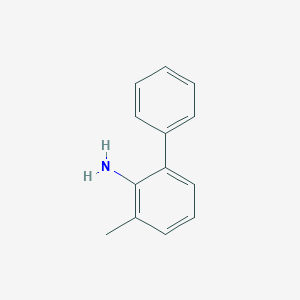
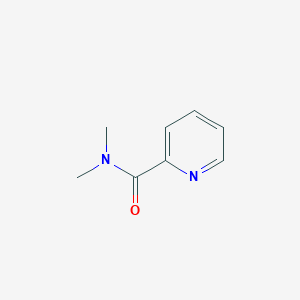

![1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-](/img/structure/B81572.png)
